O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate
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Overview
Description
O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with 3-methylquinoline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl isothiocyanate
- 3-Methylquinoline
- Quinoline derivatives
Uniqueness
O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate is unique due to its specific combination of the 4-chlorophenyl and 3-methylquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
58959-96-9 |
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Molecular Formula |
C17H14ClNOS |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
O-(4-chlorophenyl) 3-methyl-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C17H14ClNOS/c1-12-10-13-4-2-3-5-16(13)19(11-12)17(21)20-15-8-6-14(18)7-9-15/h2-10H,11H2,1H3 |
InChI Key |
YLEISOYFGJYDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N(C1)C(=S)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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